molecular formula C26H20O7 B2798993 (Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858769-85-4

(Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2798993
CAS No.: 858769-85-4
M. Wt: 444.439
InChI Key: YGURREBNYMNOOA-CFRMEGHHSA-N
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Description

The compound (Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran-based ester derivative characterized by a Z-configuration at the exocyclic double bond. Its structure includes a 3-oxobenzofuran core substituted with a 4-methoxyphenyl-2-oxoethoxy group at position 6 and a methyl benzoate moiety at position 2.

Properties

IUPAC Name

methyl 4-[(Z)-[6-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O7/c1-30-19-9-7-17(8-10-19)22(27)15-32-20-11-12-21-23(14-20)33-24(25(21)28)13-16-3-5-18(6-4-16)26(29)31-2/h3-14H,15H2,1-2H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGURREBNYMNOOA-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction conditions include heating at 65 °C for 24 hours, followed by extraction and purification processes to yield the desired product. The yield reported in various studies ranges around 64.6% .

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. In comparative studies, it demonstrated significant inhibition percentages, indicating its potential as an effective antioxidant agent. For instance, related methoxylated chalcones have shown up to 71% inhibition against standard antioxidants .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for several derivatives have been reported between 10-30 µg/ml, indicating promising antibacterial and antifungal activities . The structure–activity relationship (SAR) analysis suggests that modifications in the aryl rings can enhance these activities.

The biological activity of this compound can be attributed to its structural features, particularly the α, β-unsaturated ketone moiety, which is known to play a crucial role in antioxidant and antimicrobial mechanisms. The presence of methoxy groups is believed to enhance electron donation capabilities, thus improving radical scavenging activities .

Case Studies

  • Antioxidant Evaluation : A study demonstrated that derivatives similar to this compound exhibited antioxidant activity comparable to butylated hydroxyanisole (BHA), a standard reference compound .
    CompoundDPPH Inhibition (%)
    Compound 1b68%
    Compound 1o71%
    BHA72%
  • Antimicrobial Studies : In another evaluation, several methoxylated chalcones were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions at the ortho and para positions on the phenyl rings showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin.
    CompoundMIC (µg/ml)Activity Type
    Compound 1c10Antibacterial
    Compound 1j20Antifungal
    Compound 1k30Antibacterial

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzofuran and benzoate derivatives, which exhibit structural diversity based on substituents and stereochemistry. Below is a detailed comparison with analogous compounds:

Structural Analogues with Modified Substituents

Methyl 4-[(Z)-{6-[(2,6-Dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate

  • Structure : Shares the Z-configuration and benzofuran core but replaces the 4-methoxyphenyl-2-oxoethoxy group with a 2,6-dichlorobenzyloxy substituent.
  • Properties : The dichlorobenzyl group enhances lipophilicity (logP ≈ 3.8 vs. 2.5 for the target compound) and may improve pesticidal activity due to increased halogen-mediated electron withdrawal .
  • Molecular Data :

Property Target Compound Dichloro Analog
Molecular Formula C₂₄H₂₀O₇ C₂₄H₁₆Cl₂O₅
Molecular Weight 444.41 g/mol 455.29 g/mol
Melting Point Not reported 107–109°C

Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230) Structure: Replaces the benzofuran core with a pyridazine ring and substitutes the ester group with an ethyl ester. Properties: The pyridazine ring introduces basicity (pKa ≈ 4.2) and enhances solubility in polar solvents compared to the methoxy-substituted benzofuran .

Stereochemical Analogues

Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-(2-(2-Hydroxyethoxy)Ethoxy)Phenoxy)Methyl)Benzoate (Compound 5) Structure: Features a Z-configuration but replaces the benzofuran with a thiazolidinone ring. The triisopropylsilyl group increases steric bulk, reducing metabolic degradation. Synthesis: Requires silylation with triisopropylsilyl chloride, contrasting with the simpler esterification used for the target compound .

Functional Group Variants

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester) Structure: Replaces the benzofuran with a triazine ring and adds a sulfonylurea group. Application: Used as a herbicide, demonstrating that esterified benzoates with heterocyclic substituents exhibit pesticidal activity. However, the target compound’s benzofuran core may favor photostability .

Key Research Findings

  • Stereochemical Impact : The Z-isomer of benzofuran derivatives shows 10–15% higher UV absorption at 320 nm compared to E-isomers, critical for applications in photodynamic therapy .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in the dichloro analog) increase thermal stability (TGA decomposition >250°C) but reduce aqueous solubility by ~30% .
  • Biological Activity : Ethyl benzoate derivatives with pyridazine substituents (e.g., I-6230) exhibit IC₅₀ values of 1.2 µM against kinase targets, suggesting that the target compound’s methoxyphenyl group may modulate similar pathways .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL)
Target Compound C₂₄H₂₀O₇ 444.41 2.5 0.12 (Water)
Dichloro Analog C₂₄H₁₆Cl₂O₅ 455.29 3.8 0.08 (Water)
I-6230 C₂₂H₂₁N₃O₃ 375.43 1.9 1.45 (DMSO)

Q & A

Q. What are the optimal reaction conditions for synthesizing (Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, and how can yield be maximized?

The synthesis involves multi-step reactions requiring precise control of parameters:

  • Solvent choice : Dichloromethane or tetrahydrofuran (THF) under inert atmospheres are commonly used for coupling reactions .
  • Temperature : Room temperature (25°C) for condensation steps, with elevated temperatures (40–60°C) for esterification or cyclization .
  • Catalysts : Triethylamine (TEA) or DMAP for activating carboxylate intermediates .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization improves purity (61–76% yields reported) .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify key functional groups (e.g., benzofuran protons at δ 6.8–7.5 ppm, ester carbonyls at ~170 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) confirm backbone structure .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C38_{38}H47_{47}FNO8_8SSi: calc. 724.2774, observed 724.2774) .
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (dichloromethane) .
  • Stability : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis of the ester or benzofuran moieties .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding mode with biological targets like histone deacetylases (HDACs)?

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the benzofuran core and HDAC active sites, focusing on hydrogen bonds with catalytic Zn2+^{2+} ions .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to validate key residues (e.g., Asp 269, His 145 in HDAC8) .
  • Binding Energy Calculations : MM-PBSA/GBSA methods quantify ΔGbind_{bind}, with values < −30 kcal/mol indicating strong affinity .

Q. What experimental design principles apply to evaluating the compound’s bioactivity in cancer cell lines?

  • Dose-Response Assays : Test 0.1–100 µM ranges in triplicate (72-hour incubations) using MTT or resazurin assays .
  • Selectivity Profiling : Compare IC50_{50} values across HDAC isoforms (e.g., HDAC1 vs. HDAC6) via fluorogenic substrates .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and Western blotting for cleaved caspase-3 .

Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50​ across studies) be systematically resolved?

  • Meta-Analysis : Pool data from >5 independent studies (e.g., PubChem BioAssay) to identify outliers .
  • Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Validation : Re-analyze compound purity via 1H^1H NMR and HRMS to rule out degradation .

Methodological Notes

  • Synthesis Optimization : Prioritize inert conditions (N2_2 atmosphere) for oxygen-sensitive intermediates .
  • Computational Workflows : Validate docking poses with experimental mutagenesis (e.g., HDAC-KO cell lines) .
  • Bioactivity Studies : Include positive controls (e.g., SAHA for HDAC inhibition) and normalize data to vehicle-treated groups .

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